6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes including condensation, cyclization, and functional group transformations. For instance, derivatives of pyrazole and quinazoline have been synthesized through reactions involving elemental analyses, IR, 1H NMR, ESI-MS, and single-crystal X-ray diffraction. These methods are crucial for constructing the core structure of complex molecules including those related to the compound (Şahin et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies help in understanding the geometrical configuration, molecular electrostatic potential maps, and frontier molecular orbitals, providing insights into the reactivity and properties of the molecules (Şahin et al., 2011).
Chemical Reactions and Properties
Compounds structurally related to "6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline" exhibit a range of chemical reactions indicative of their functional groups. Reactions include nucleophilic substitutions, cyclizations, and interactions with various reagents leading to new derivatives with potential biological activities (Patel et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are pivotal for understanding the behavior of the compound under different conditions. These properties are determined through analytical and spectroscopic methods, contributing to the compound's characterization and potential application in material science.
Chemical Properties Analysis
The chemical properties of such molecules, including reactivity patterns, stability under various conditions, and interactions with biological targets, are essential for their application in medicinal chemistry and other fields. Studies using DFT and molecular docking provide valuable insights into these properties, guiding the development of novel compounds with specific functionalities (Sarkar et al., 2021).
Scientific Research Applications
Tubulin Polymerization Inhibition
The compound's derivatives have shown potential in inhibiting tubulin polymerization, a process critical in cancer cell division and growth. For instance, a similar compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), exhibited promising antiproliferative activity against human cancer cells, likely due to its tubulin polymerization inhibition properties (Minegishi et al., 2015).
Anti-inflammatory and Analgesic Properties
Some derivatives of the compound, such as 4-oxo-3,4-dihydroquinazoline derivatives, have been synthesized and screened for their potential anti-inflammatory and analgesic activities. This suggests potential applications in developing treatments for conditions associated with inflammation and pain (Farag et al., 2012).
Antimicrobial Activity
The compound's derivatives, especially those synthesized with certain modifications, have exhibited antimicrobial properties. This includes compounds like fluoroquinolone-based 4-thiazolidinones, which were synthesized and screened for antifungal and antibacterial activities, indicating potential applications in combating microbial infections (Patel & Patel, 2010).
Synthesis and Characterization
The synthesis and characterization of the compound and its derivatives have been a significant area of research. Studies like the synthesis of 5-heterocyclic substituted quinazolin-4-ones via 2-aminobenzonitrile derivatives highlight the versatility and possibilities for creating various derivatives of this compound, which could have diverse applications (Fray, 2006).
properties
IUPAC Name |
6-chloro-2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25ClN4O/c1-20-8-10-21(11-9-20)28-19-29(22-12-15-25(37-2)16-13-22)36(35-28)31-33-27-17-14-24(32)18-26(27)30(34-31)23-6-4-3-5-7-23/h3-18,29H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKROBDHIJRQIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.